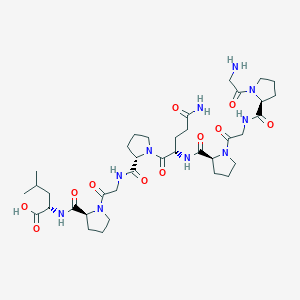
Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. The sequence of amino acids in this peptide suggests it may have unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various chemical reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Applications De Recherche Scientifique
Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Oxidative Stress Modulation: The peptide may reduce oxidative stress by scavenging reactive oxygen species.
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Cell Signaling: The peptide may influence cell signaling pathways related to apoptosis and cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with similar amino acid composition, studied for its neuroprotective properties.
Glycyl-L-prolyl-L-leucine:
Uniqueness
Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine is unique due to its specific sequence of amino acids, which may confer distinct biological activities and therapeutic potential. Its ability to modulate multiple biological pathways makes it a promising candidate for further research.
Propriétés
Numéro CAS |
203523-24-4 |
|---|---|
Formule moléculaire |
C37H58N10O11 |
Poids moléculaire |
818.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H58N10O11/c1-21(2)17-23(37(57)58)43-35(55)27-10-5-15-46(27)31(51)20-41-33(53)25-8-6-16-47(25)36(56)22(11-12-28(39)48)42-34(54)26-9-4-14-45(26)30(50)19-40-32(52)24-7-3-13-44(24)29(49)18-38/h21-27H,3-20,38H2,1-2H3,(H2,39,48)(H,40,52)(H,41,53)(H,42,54)(H,43,55)(H,57,58)/t22-,23-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
YCUAIVGCYJHXMJ-QCOJBMJGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CCCN4C(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C4CCCN4C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)
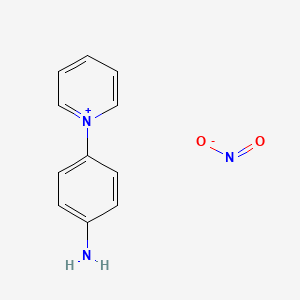
![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
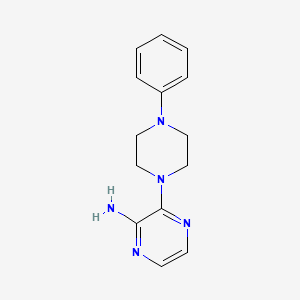
![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)
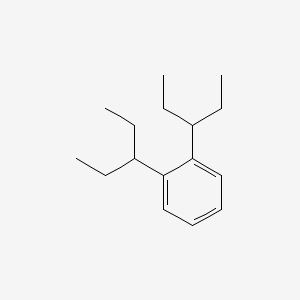
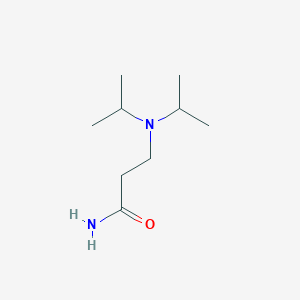
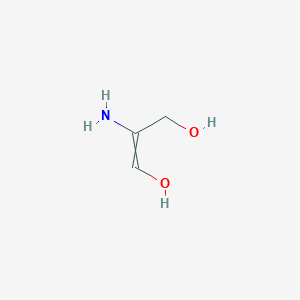
![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)
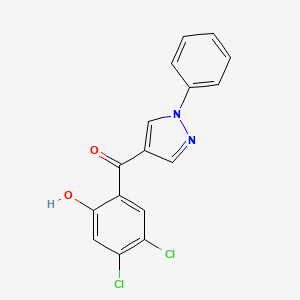
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
